molecular formula C13H8Cl2N2OS B1456857 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine CAS No. 1407180-83-9

2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine

Cat. No.: B1456857
CAS No.: 1407180-83-9
M. Wt: 311.2 g/mol
InChI Key: YAZKCVVDTMYHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound . It is an active intermediate used in the synthesis of new antitumor medications . It is also used in the synthesis of PI3K inhibitors under noncryogenic conditions .


Synthesis Analysis

The synthesis of this compound involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its crystalline form and melting point of 265–266 °C . Its IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

Thieno[3,2-d]pyrimidine derivatives, including compounds related to 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds have shown remarkable activity toward fungi, bacteria, and inflammation, indicating their potential as bioactive compounds in developing new therapeutic agents (Tolba et al., 2018).

Src Kinase Inhibition

Some derivatives of thieno[3,2-d]pyrimidine exhibit inhibitory activity against Src kinase, a protein involved in the regulation of cellular processes. Specific analogs with substitutions have shown the best activity in Src enzyme and cell assays, highlighting their potential for cancer therapy research (Boschelli et al., 2005).

Antitumor Activity

Novel derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity. These compounds have demonstrated potent anticancer activity, comparable to that of known chemotherapeutic agents, on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Synthesis Techniques

A new technique for the synthesis of 2,4-dichloro-thieno[3,2-d]pyrimidine has been developed, offering an efficient and scalable method for producing this compound. This process features the use of cheap raw materials and a unique refining process that enhances the purity of the final product, making it suitable for further research and development in medicinal chemistry (Dong et al., 2012).

Solid-State Fluorescence

Research into the solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine derivatives has revealed potential applications in materials science. These compounds exhibit strong fluorescence, indicating their use in developing fluorescent materials or probes for biological imaging (Yokota et al., 2012).

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell signaling pathways . The compound’s interaction with these enzymes leads to the modulation of various cellular processes, including cell growth, proliferation, and survival.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/mTOR pathway . This inhibition leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, thereby promoting cell death. Additionally, this compound affects cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of PI3K and mTOR, inhibiting their kinase activity . This inhibition disrupts the downstream signaling pathways, leading to changes in gene expression and cellular function. Additionally, the compound has been found to interact with other proteins involved in cell cycle regulation and apoptosis, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell growth and proliferation, with potential long-term effects on cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with cytoplasmic proteins, or to the nucleus, where it affects gene expression. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS/c1-18-9-5-3-2-4-7(9)10-6-8-11(19-10)12(14)17-13(15)16-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZKCVVDTMYHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(S2)C(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857088
Record name 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407180-83-9
Record name Thieno[3,2-d]pyrimidine, 2,4-dichloro-6-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407180-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.